Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(5-fluoro-4-iodopyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFDXQUTGWIXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS No. 1773562-84-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, a key building block in contemporary medicinal chemistry. With the CAS Number 1773562-84-7, this halogenated pyridine derivative has emerged as a critical intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into its chemical properties, a detailed synthetic protocol, safety and handling procedures, and its significant applications in drug discovery, supported by spectroscopic data and established scientific literature.
Introduction: The Versatility of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions with biological targets. Its derivatives are integral to the development of drugs across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. The strategic functionalization of the pyridine ring with halogens and protected amine groups, as seen in Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, provides medicinal chemists with a versatile platform for molecular elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Physicochemical Properties
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1773562-84-7 | [1] |
| Molecular Formula | C₁₀H₁₂FIN₂O₂ | [1] |
| Molecular Weight | 338.12 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |
Synthesis and Mechanism
The synthesis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate typically involves a multi-step sequence starting from a readily available pyridine precursor. The following protocol is a representative synthesis adapted from procedures described in the patent literature for analogous compounds.
Synthetic Scheme
Caption: Synthetic route to Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate.
Experimental Protocol
Step 1: Protection of the Amino Group
-
To a solution of 3-amino-5-fluoropyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N) (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl (5-fluoropyridin-3-yl)carbamate.
Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This protection is crucial to prevent side reactions at the amino group during the subsequent iodination step.
Step 2: Ortho-Iodination
-
Dissolve Tert-butyl (5-fluoropyridin-3-yl)carbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate.
Causality: The directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The carbamate group directs the deprotonation by the strong base (n-BuLi complexed with TMEDA) to the adjacent C4 position. The resulting lithiated species then reacts with the electrophilic iodine to introduce the iodo group at the desired position. The low temperature is critical to maintain the stability of the organolithium intermediate and prevent side reactions.
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the expected spectroscopic data for Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the NH proton of the carbamate (a broad singlet), and two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the fluorine and iodine substituents.
-
¹³C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the pyridine ring, with the carbon attached to iodine showing a characteristic low-field shift.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (338.12 g/mol ). The isotopic pattern would be characteristic of a molecule containing one iodine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-F and C-I stretching vibrations.
Applications in Drug Discovery
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The iodo group provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Role in Kinase Inhibitor Synthesis
This intermediate has been cited in the patent literature as a key component in the synthesis of inhibitors for several important kinase targets, including:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][3]
-
Janus Kinases (JAKs): JAK inhibitors are an important class of drugs for the treatment of autoimmune disorders like rheumatoid arthritis and myelofibrosis.[4]
The general workflow for its use in kinase inhibitor synthesis is depicted below:
Caption: General workflow for the utilization of the title compound in kinase inhibitor synthesis.
The Boc-protected amino group at the 3-position and the fluoro group at the 5-position are crucial for modulating the electronic properties of the pyridine ring and for establishing key interactions, such as hydrogen bonds, with the target kinase.
Safety and Handling
As a research chemical, Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate should be handled with appropriate safety precautions by trained personnel in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Hazard Identification (based on analogous compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS No. 1773562-84-7) is a strategically designed and highly valuable intermediate for drug discovery and development. Its trifunctional nature, featuring a protected amine, a fluorine atom, and an iodine atom on a pyridine core, provides a powerful platform for the synthesis of complex and potent bioactive molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the pursuit of novel therapeutics.
References
- Google Patents. (n.d.). WO2023152349A1 - Irak4 inhibitors.
- Google Patents. (n.d.). US9943516B2 - Inhibitors of IRAK4 activity.
-
European Patent Office. (2023, May 31). JAK INHIBITOR COMPOUND AND USE THEREOF - EP 4186908 A1. Retrieved February 15, 2026, from [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
This guide provides a comprehensive technical overview of the methodologies and considerations for the structural analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to unequivocally determine and verify the chemical structure of this compound.
Introduction: The Significance of a Multifaceted Building Block
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a strategically designed synthetic intermediate. The pyridine core is a prevalent scaffold in medicinal chemistry, and the specific arrangement of its substituents—a fluorine atom, an iodine atom, and a Boc-protected amine—offers multiple avenues for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a versatile handle for cross-coupling reactions, and the tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the amine functionality.[1][2] An accurate and thorough structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.
Physicochemical Properties: A Tabular Overview
A foundational aspect of any structural analysis is the characterization of the compound's basic physical and chemical properties. The following table summarizes the predicted and experimentally determined properties of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate and its close analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₂FIN₂O₂ | Calculated |
| Molecular Weight | 354.12 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not yet determined | Requires experimental validation |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Predicted based on structure |
| CAS Number | Not assigned | - |
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural determination of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For this particular compound, a suite of NMR experiments is recommended to fully characterize the structure.
1. ¹H NMR Spectroscopy: This experiment provides information about the number and chemical environment of the hydrogen atoms.
-
Expected Signals:
-
A singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl protecting group.
-
Two distinct signals in the aromatic region (typically 7.0-9.0 ppm) for the two protons on the pyridine ring. The proton at the 2-position and the proton at the 6-position will exhibit different chemical shifts due to the influence of the adjacent substituents.
-
A broad singlet associated with the N-H proton of the carbamate, the chemical shift of which can be concentration and solvent dependent.
-
2. ¹³C NMR Spectroscopy: This technique identifies the different carbon environments within the molecule.
-
Expected Signals:
-
Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Five distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached fluorine, iodine, and carbamate groups. The carbon bearing the iodine will be significantly upfield, while the carbon attached to fluorine will show a characteristic splitting due to C-F coupling.[4]
-
A signal for the carbonyl carbon of the carbamate group.
-
3. ¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment.[5][6]
-
Expected Signal: A single resonance for the fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluoropyridine derivative.[3]
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are vital for assembling the complete molecular structure.
-
COSY (Correlation Spectroscopy): Will establish the coupling relationships between the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting the tert-butyl group to the carbamate and the carbamate to the pyridine ring.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC spectra using standard instrument parameters. The acquisition times and number of scans for the 2D experiments should be optimized to obtain clear correlations.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental formula.[7] The isotopic pattern observed in the mass spectrum is particularly informative for halogen-containing compounds.[8][9][10]
1. Expected Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (354.12).
2. Isotopic Pattern:
-
Iodine: Iodine is monoisotopic (¹²⁷I), so it will not contribute to a complex isotopic pattern.
-
Carbon: The presence of ¹³C will result in a small M+1 peak.
-
Overall Pattern: The most significant feature will be the molecular ion peak.
3. Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) will cause the molecule to fragment in a predictable manner. Expected fragmentation pathways include:
-
Loss of the tert-butyl group (-57 Da).
-
Loss of the entire Boc group (-101 Da).
-
Cleavage of the C-I bond.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Utilize a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer) to obtain accurate mass measurements.
-
If fragmentation information is desired, perform a tandem mass spectrometry (MS/MS) experiment on the isolated molecular ion.
-
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[11][12][13] This technique reveals precise bond lengths, bond angles, and the conformation of the molecule.
-
Crystal Growth:
-
Grow single crystals of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Conclusion: A Synergistic Approach to Structural Verification
The structural analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the primary evidence for atomic connectivity in solution, mass spectrometry confirms the molecular weight and elemental composition. For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. By integrating the data from these complementary techniques, researchers can have the utmost confidence in the structural integrity of this valuable synthetic intermediate, thereby ensuring the reliability and reproducibility of their downstream applications in drug discovery and development.
References
- "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes, April 2017.
-
Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]
-
Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands - MDPI. [Link]
-
SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC. [Link]
-
A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing). [Link]
-
Wikipedia. Pyridine. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. [Link]
-
PubChem. N-boc-4-aminopyridine. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]
-
PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
YouTube. Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry. [Link]
- Google Patents.
-
PubChem. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. [Link]
-
PMC. tert-Butyl carbamate. [Link]
-
YouTube. Mass Spectroscopy - Identify Alkyl Halide Molecular Structure CxHyX 001. [Link]
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Retrosynthetic analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
Executive Summary
This technical guide provides a comprehensive retrosynthetic analysis and forward synthesis protocol for Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate . This molecule is a high-value scaffold in medicinal chemistry, particularly for KRAS G12C inhibitors and kinase modulators where the 3,4,5-substituted pyridine core serves as a critical pharmacophore.[1]
The synthesis of this intermediate presents a specific regiochemical challenge: installing an iodine atom at the C4 position of a pyridine ring that is already substituted at C3 (amine) and C5 (fluorine). This guide prioritizes a Directed Ortho Metalation (DoM) strategy, leveraging the cooperative directing effects of the carbamate and fluorine substituents to achieve high regioselectivity.
Part 1: Retrosynthetic Analysis
The structural complexity of the target lies in the "crowded" 3,4,5-substitution pattern. Standard electrophilic aromatic substitution (SEAr) on pyridines is notoriously difficult due to the electron-deficient nature of the ring.[1] Furthermore, directing the iodine specifically to C4 (between the amine and fluorine) requires precise kinetic control.
Strategic Disconnections
-
Primary Disconnection (C-I Bond): The C4-Iodine bond is the most logical late-stage installation.[1] The C4 proton is flanked by two electron-withdrawing groups (EWGs): the C3-NHBoc and the C5-Fluorine.[1] This makes C4 the most acidic position, ideal for lithiation-deprotonation (DoM).[1]
-
Secondary Disconnection (N-Protection): The tert-butyl carbamate (Boc) is not just a protecting group; it is a Directed Metalation Group (DMG) .[1] It must be installed prior to iodination.
-
Tertiary Disconnection (C-N Bond): The 3-amino-5-fluoropyridine core can be derived from 5-fluoronicotinic acid via a Curtius rearrangement.[1] This is a commercially available, stable starting material.
Visualizing the Pathway
Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target molecule back to commercially available 5-fluoronicotinic acid.
Part 2: Technical Narrative & Mechanism
The Core Challenge: Regioselectivity in Pyridines
Pyridines are susceptible to nucleophilic attack by strong bases (e.g., n-BuLi attacking C2).[1] To prevent alkylation of the ring and ensure deprotonation at C4, we must utilize Directed Ortho Metalation (DoM) .
In the target precursor, tert-butyl (5-fluoropyridin-3-yl)carbamate, we have two directing groups:
-
NHBoc (C3): A strong DMG that coordinates lithium via the carbonyl oxygen.
-
Fluorine (C5): A weak coordinator but a powerful inductive activator (–I effect).
The Cooperative Effect: The C4 position is ortho to both the NHBoc and the Fluorine. The C2 position is ortho only to the NHBoc. The C6 position is ortho only to the Fluorine.
-
Result: The acidity of the C4 proton is significantly enhanced by the synergistic inductive effects of both substituents. Lithiation will occur almost exclusively at C4, provided the base is sterically bulky enough to avoid nucleophilic attack at C2.
Mechanistic Pathway (DoM)
Figure 2: The Directed Ortho Metalation (DoM) mechanism showing the Complex Induced Proximity Effect (CIPE) leading to selective C4 functionalization.[1]
Part 3: Experimental Protocol (Forward Synthesis)
This protocol is designed for a 10g scale. It assumes standard Schlenk line techniques for air-sensitive chemistry.[1]
Step 1: Synthesis of 5-Fluoropyridin-3-amine
Reaction Type: Curtius Rearrangement[1]
-
Setup: Charge a flask with 5-fluoronicotinic acid (1.0 eq) and tert-butanol (solvent/reagent).
-
Activation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (TEA, 1.2 eq).
-
Reaction: Reflux for 4–6 hours. The isocyanate intermediate forms and is trapped by t-BuOH to form the Boc-protected amine directly (One-pot).[1]
-
Alternative (if free amine is needed): Perform Curtius in toluene, hydrolyze with HCl to get the amine salt, then neutralize.
-
Note: The one-pot route to the Boc-protected intermediate (Step 2 product) is more efficient.[1]
-
Step 2: Preparation of Tert-butyl (5-fluoropyridin-3-yl)carbamate
(If not achieved directly in Step 1)
-
Dissolve 5-fluoropyridin-3-amine (1.0 eq) in DCM.[1]
-
Add Boc2O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 12h.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
QC Check: 1H NMR should show the Boc singlet (9H) at ~1.5 ppm and three aromatic protons.
Step 3: Regioselective C4-Iodination (The Critical Step)
Safety Warning: n-Butyllithium is pyrophoric.[1] Handle under strict inert atmosphere (Ar/N2). Iodine is corrosive.[1]
Reagents Table:
| Reagent | Equivalents | Role | Notes |
| Substrate | 1.0 | Starting Material | Dry thoroughly (azeotrope w/ toluene) |
| TMEDA | 2.2 | Ligand | Breaks BuLi aggregates; enhances reactivity |
| n-BuLi | 2.2 | Base | 2.5M in Hexanes.[1] Titrate before use. |
| Iodine (I2) | 2.5 | Electrophile | Dissolve in dry THF before addition |
| THF | 10-15 vol | Solvent | Anhydrous, inhibitor-free |
Detailed Workflow:
-
Inert Environment: Flame-dry a 3-neck round-bottom flask equipped with a thermometer and addition funnel. Flush with Argon.
-
Solvent Charge: Add anhydrous THF and TMEDA (2.2 eq). Cool to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add n-BuLi (2.2 eq) dropwise over 20 mins. Maintain temp < -70°C. Stir for 15 mins.
-
Why: This forms the reactive BuLi-TMEDA complex.[1]
-
-
Substrate Addition: Dissolve tert-butyl (5-fluoropyridin-3-yl)carbamate in minimal THF. Add dropwise to the base mixture at -78°C.
-
Metalation: Stir at -78°C for 1 hour . The solution usually turns deep yellow/orange, indicating the formation of the lithiated species.
-
Critical Control: Do not warm up. The lithiated pyridine is unstable above -40°C.[1]
-
-
Quench: Dissolve Iodine (2.5 eq) in THF. Add this solution dropwise to the reaction mixture at -78°C.
-
Observation: The color will change to dark brown/purple.
-
-
Workup:
-
Allow to warm to RT.
-
Quench with saturated aqueous Na2S2O3 (Sodium Thiosulfate) to reduce excess iodine (color changes from purple to yellow/clear).
-
Extract with EtOAc (3x).[2] Wash with Brine. Dry over Na2SO4.
-
-
Purification: Recrystallization from Hexane/EtOAc is often sufficient. If not, column chromatography (0-20% EtOAc in Hexane).[1]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / SM Recovery | Incomplete lithiation | Increase lithiation time to 2h. Ensure THF is strictly anhydrous (water kills the anion). |
| Alkylation Byproduct | Nucleophilic attack at C2 | Switch base from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] LiTMP is non-nucleophilic and highly basic. |
| Regioisomer (C2-I) | Poor directing effect | Ensure temperature stays strictly at -78°C. Higher temps favor thermodynamic equilibration which might lead to mixtures.[1] |
| Decomposition | Benzyne formation | 3-lithio-5-fluoropyridines can eliminate LiF to form pyridynes.[1] Keep temp < -70°C until quench. |
References
-
ChemicalBook. (2025). Synthesis of tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate (CAS 400777-00-6).[1][3]Link[1]
- Context: Provides the direct experimental precedent for the 6-chloro analog using n-BuLi/TMEDA conditions.
-
Snieckus, V. (1990). Directed ortho metalation.[4][5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] Link[1]
- Context: The foundational text on DoM, establishing the hierarchy of directing groups (Carbam
-
Schlosser, M. (2005). The 2×3 "Whetstone": A Rational Approach to the Regioselective Functionalization of Pyridines. Angewandte Chemie International Edition.[5]
- Context: Discusses the "optional site selectivity" in pyridines using different bases (LiTMP vs BuLi).
-
Sigma-Aldrich. (2025).[1] Product Specification: tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate.[1]Link[1]
- Context: Verifies the stability and handling properties of the 4-iodo-3-carbam
-
Organic Chemistry Portal. (2023). Directed Ortho Metalation (DoM).[6][7]Link
- Context: General reaction parameters and solvent compatibility for lithi
Sources
- 1. CARBAMIC ACID, (6-CHLORO-4-IODO-3-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER | 400777-00-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
Safety and handling of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
An In-Depth Technical Guide to the Safe Handling and Application of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
Introduction: A Profile of a Key Synthetic Building Block
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a halogenated and Boc-protected aminopyridine derivative that serves as a highly versatile intermediate in modern synthetic organic chemistry, particularly within drug discovery and development programs. Its structure is primed for selective, sequential functionalization. The iodo group provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon-based substituents. Concurrently, the tert-butoxycarbonyl (Boc) group offers robust protection of the amine, which can be readily cleaved under acidic conditions to reveal the free amine for subsequent derivatization. This strategic arrangement of functional groups makes it a valuable precursor for constructing complex molecular architectures.
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical properties of this compound, designed for researchers and scientists who utilize such advanced intermediates in a laboratory setting.
Section 1: Compound Identification and Physicochemical Properties
Proper identification is the foundational step for ensuring chemical safety and experimental reproducibility. The key identifiers and properties of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 1773562-84-7 | [1][2] |
| Molecular Formula | C₁₀H₁₂FIN₂O₂ | [1] |
| Molecular Weight | 338.12 g/mol | [1] |
| Synonyms | tert-butyl N-(5-fluoro-4-iodo-3-pyridyl)carbamate | [1] |
| Typical Physical Form | White to Pale-Yellow Solid | |
| Recommended Storage | 2-8°C, Keep in a dark place, under inert atmosphere | [3] |
Section 2: Hazard Assessment and GHS Classification
Signal Word: Warning [4]
GHS Pictogram:
[4]| Hazard Class | GHS Code | Hazard Statement | Causality and Field Insight |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Accidental ingestion of even small quantities may lead to acute toxic effects. All handling should be performed in a manner that prevents hand-to-mouth transfer. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact with the solid or solutions can cause localized redness, inflammation, or rash. This necessitates the use of appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | The compound is expected to be a significant eye irritant. Airborne dust or splashes can cause pain and potential damage to eye tissue, making sealed eye protection mandatory. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inhalation of dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort. All weighing and transfers must be conducted in a ventilated enclosure like a fume hood. |
This hazard assessment is based on data from structurally similar compounds and should be used as a guideline. Users are strongly encouraged to consult the vendor-specific SDS upon procurement.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and personal protective equipment is essential for minimizing exposure.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[5] The fume hood contains airborne dust during weighing and transfer operations, preventing inhalation, which is a primary route of exposure. The workspace within the hood should be kept clean and uncluttered to ensure proper airflow.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified in Section 2. The following represent the minimum required PPE for handling Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required.[5] Goggles provide a superior seal against dust and splashes.
-
Hand Protection: Nitrile or neoprene protective gloves should be worn.[5] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Skin and Body Protection: A long-sleeved laboratory coat must be worn and fully fastened to protect against skin contact.[5]
-
Respiratory Protection: For situations where a fume hood is not available or during large-scale transfers where dust generation is significant, a NIOSH-approved respirator with appropriate particulate filters is necessary.[5]
Caption: PPE donning workflow before handling the chemical.
Section 4: Standard Operating Procedures for Safe Handling and Storage
Adherence to a strict protocol minimizes risks during routine laboratory operations.
Handling and Dispensing
-
Preparation: Designate a specific area within a chemical fume hood for the handling of the compound.
-
Aliquotting: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. This is critical as the compound is stored refrigerated.
-
Weighing: Use a spatula to carefully transfer the solid to a tared weigh boat or reaction vessel inside the fume hood. Avoid creating airborne dust.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Cap the vessel before removing it from the fume hood.
-
Cleanup: Clean any residual solid from the spatula and weighing area using a solvent-moistened wipe. Dispose of all contaminated materials as hazardous waste.
Storage
The compound's stability is best maintained under controlled conditions. The rationale for these conditions is based on its chemical structure:
-
Temperature (2-8°C): Refrigeration slows the rate of potential decomposition reactions.[3]
-
Inert Atmosphere (Argon or Nitrogen): This prevents potential oxidation and reactions with atmospheric moisture.[3]
-
Keep in Dark Place: The carbon-iodine bond can be susceptible to photolytic cleavage. Storing in an amber vial or in a dark cabinet mitigates this risk.
Section 5: Emergency Response Protocols
Rapid and correct response to an incident is crucial.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[5]
Spill and Fire Response
-
Spills: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact emergency response personnel.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using a direct water jet, which could scatter the material.
Caption: Decision tree for emergency response actions.
Section 6: Chemical Reactivity and Application in Synthesis
Understanding the reactivity of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is key to its safe and effective use. The molecule is designed for selective transformations, most notably at the C4-iodine position.
A common application is the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This reaction typically involves a palladium catalyst, a base, and a boronic acid or ester.
Representative Protocol: Suzuki Cross-Coupling
This is a generalized protocol and must be adapted and optimized for specific substrates.
-
Inert Atmosphere Setup: Assemble a dry reaction flask equipped with a magnetic stir bar and reflux condenser. Purge the entire apparatus with an inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 eq), the desired boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to the flask.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or DME) via cannula or syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-100°C) and stir until reaction completion is observed by a monitoring technique like TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product, typically by column chromatography on silica gel.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 1773562-84-7|tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl (6-chloro-5-fluoropyridin-3-yl)carbamate | 1312755-60-4 [sigmaaldrich.com]
- 4. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 400777-00-6 [sigmaaldrich.cn]
- 5. fishersci.ie [fishersci.ie]
- 6. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions with Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, nitrogen-containing heterocycles, particularly the pyridine scaffold, are of paramount importance. Their prevalence in a vast number of FDA-approved drugs and biologically active compounds underscores their significance. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity.
This guide focuses on a key building block, Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate , and its application in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of multiple, distinct functional groups on this substrate—a reactive iodine at the 4-position, a fluorine atom at the 5-position, and a Boc-protected amine at the 3-position—makes it a highly versatile and strategically valuable intermediate for the synthesis of complex, polysubstituted pyridines.[1][2]
The inherent reactivity difference among halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) allows for selective functionalization at the C-4 position, leaving other positions on the pyridine ring untouched for potential subsequent modifications.[3] This guide will provide detailed, field-proven protocols for each of these key transformations, delve into the mechanistic rationale behind the experimental choices, and offer insights into expected outcomes and potential challenges.
Understanding the Substrate: The Role of Substituents
The reactivity of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate in cross-coupling reactions is significantly influenced by its substituents:
-
The 4-Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for oxidative addition to a palladium(0) catalyst. This high reactivity allows for selective cross-coupling at this position under relatively mild conditions.[3]
-
The 5-Fluoro Group: The presence of a fluorine atom can influence the electronic properties of the pyridine ring, potentially affecting reaction kinetics. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
The 3-Boc-Carbamate Group: The bulky tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position can sterically influence the approach of the catalyst and reagents. It also modulates the electronic nature of the pyridine ring. The Boc group can be readily removed under acidic conditions post-coupling, revealing a primary amine for further functionalization.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] It is a cornerstone of modern synthetic chemistry, particularly for the synthesis of biaryl and heteroaryl compounds.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is often employed. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often effective.[6]
-
Base: A base is essential for the activation of the organoboron species and to facilitate the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is often necessary for the hydrolysis of boronic esters and to facilitate the action of the inorganic base.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate with an Arylboronic Acid.
Materials:
| Reagent | Purpose | Typical Amount (Equivalents) |
| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Pd(OAc)₂ | Palladium Precatalyst | 0.02 - 0.05 |
| SPhos | Ligand | 0.04 - 0.10 |
| K₂CO₃ | Base | 2.0 - 3.0 |
| 1,4-Dioxane/Water (4:1) | Solvent | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and materials science.
Causality Behind Experimental Choices
-
Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne for transmetalation.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also acts as a scavenger for the hydrogen halide byproduct.[7]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used to ensure the solubility of the reagents and catalysts.
Detailed Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate with a Terminal Alkyne.
Materials:
| Reagent | Purpose | Typical Amount (Equivalents) |
| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | Starting Material | 1.0 |
| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 |
| Pd(PPh₃)₂Cl₂ | Palladium Precatalyst | 0.02 - 0.05 |
| CuI | Co-catalyst | 0.04 - 0.10 |
| Triethylamine (Et₃N) | Base | 2.0 - 3.0 |
| Anhydrous DMF | Solvent | - |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and triethylamine (2.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Sonogashira Reaction
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
III. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[10][11] This reaction has become indispensable in pharmaceutical research for introducing diverse amine functionalities.[4]
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium precatalyst and a bulky, electron-rich phosphine ligand are crucial. Ligands like BrettPhos or RuPhos are often highly effective for C-N bond formation, as they promote the challenging reductive elimination step.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalyst and base.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate with a Primary or Secondary Amine.
Materials:
| Reagent | Purpose | Typical Amount (Equivalents) |
| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | Starting Material | 1.0 |
| Amine (Primary or Secondary) | Coupling Partner | 1.1 - 1.5 |
| Pd₂(dba)₃ | Palladium Precatalyst | 0.01 - 0.02 |
| BrettPhos | Ligand | 0.02 - 0.04 |
| NaOtBu | Base | 1.5 - 2.0 |
| Anhydrous Toluene | Solvent | - |
Step-by-Step Methodology:
-
In a glovebox, add Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 eq), Pd₂(dba)₃ (0.01 eq), BrettPhos (0.02 eq), and NaOtBu (1.5 eq) to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine (1.1 eq) via syringe under an inert atmosphere.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A representative catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the successful application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using the versatile building block, Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate. The ability to selectively introduce a diverse range of aryl, alkynyl, and amino moieties at the C-4 position of the pyridine ring opens up extensive possibilities for the synthesis of novel and complex molecular architectures.
For researchers in drug discovery and development, this substrate and these methodologies offer a powerful toolkit for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The strategic placement of the fluoro and Boc-protected amino groups provides additional handles for further synthetic elaboration, making this a truly valuable scaffold in the pursuit of new therapeutic agents. Future work may involve exploring sequential cross-coupling strategies, further functionalizing the pyridine ring post-initial coupling, and adapting these protocols for high-throughput synthesis platforms.
References
-
Doebelin, C., Wagner, P., Bertin, I., Simonin, F., Schmitt, M., Bihel, F. J. J., & Bourguignon, J.-J. (2013). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. Organic & Biomolecular Chemistry, 11(30), 5058–5067. [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. European Journal of Organic Chemistry, 2018(44), 6133–6143. [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Ali, I., Sofi, M., & Ganaie, M. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Reddy, P. P., & Torborg, C. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4992. [Link]
-
Zsély, I. G., & Mátyus, P. (2010). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Arkivoc, 2011(1), 281–295. [Link]
-
Mphahlele, M. J. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(9), 1142. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ChemistrySelect, 3(44), 12486-12490. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate in Fragment-Based Drug Discovery
Executive Summary: The "Privileged Scaffold"
In the landscape of Fragment-Based Drug Discovery (FBDD), Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS: 1773562-84-7) represents a high-value "privileged scaffold" rather than a simple fragment. While its molecular weight (~338 Da) places it slightly above the "Rule of 3" for raw fragments, it serves as a critical branching point intermediate .
Its value lies in its orthogonal reactivity :
-
The 4-Iodo position: A highly reactive vector for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
-
The 3-NHBoc group: A masked nitrogen nucleophile that provides stability during initial coupling and enables subsequent cyclization or amide bond formation.
-
The 5-Fluoro substituent: A metabolic blocker that modulates the pKa of the pyridine ring and enhances the electrophilicity of the 4-position.
This guide details the strategic utilization of this scaffold to synthesize kinase inhibitors (e.g., FLT3, CSF1R) and fused bicyclic systems like pyrrolo[2,3-c]pyridines (6-azaindoles) .
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data | Relevance to FBDD |
| CAS Number | 1773562-84-7 | Unique Identifier |
| Formula | -- | |
| MW | 338.12 g/mol | Scaffold (Lead-like) |
| Core Structure | 3,4,5-Substituted Pyridine | High vector count for SAR exploration |
| Electronic State | Electron-deficient (Pyridine + F) | Facile oxidative addition at C4-I |
| Diagnostic Singlet (~ -120 to -140 ppm) | Critical for reaction monitoring (non-destructive) | |
| Solubility | High in DCM, DMSO, DMF | Compatible with standard library synthesis |
Strategic Functionalization Logic
The power of this molecule is the ability to sequentially functionalize the pyridine ring without protecting group interference.
Figure 1: Divergent synthesis pathways accessible from the core scaffold.
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C4 position while preserving the C3-Boc protection and the C5-Fluorine.
Scientific Rationale: The C4-Iodine bond is significantly weaker and more prone to oxidative addition by Pd(0) than the C5-Fluorine or the C-Cl bonds often found in similar analogs. The electron-withdrawing nature of the adjacent fluorine atom (inductive effect) further activates the C4-I bond, allowing for milder coupling conditions that preserve the Boc group.
Materials
-
Substrate: Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst:
(5 mol%) or /XPhos (for sterically hindered partners). -
Base:
(2.0 M aq) or (solid). -
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, combine the scaffold (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).
-
Degassing: Dissolve in Dioxane/Water. Sparge with Argon for 5 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst (5 mol%) quickly under Argon flow. Seal the vessel.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Note: Avoid temperatures >100°C to prevent thermal decomposition of the Boc carbamate (forming isobutylene and the free amine).
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Validation Point:
-
LCMS: Monitor for the disappearance of the Iodine isotope pattern and appearance of the product mass (
). -
NMR: The product should retain the Boc singlet (~1.5 ppm) and the
signal should shift slightly but remain present.
Protocol B: Synthesis of 5-Fluoro-6-Azaindoles (Pyrrolo[2,3-c]pyridines)
Objective: Create a fused bicyclic core. This reaction sequence involves a Sonogashira coupling followed by an intramolecular cyclization.
Mechanism:
-
Sonogashira: Coupling of a terminal alkyne to C4.
-
Cyclization: The C3-Carbamate nitrogen attacks the alkyne (5-endo-dig or 6-endo-dig depending on activation), usually requiring Boc-deprotection or high-temperature base treatment to form the pyrrole ring.
Figure 2: Workflow for converting the scaffold into a 6-azaindole core.
Step-by-Step Methodology
-
Coupling: Combine scaffold (1.0 eq), Terminal Alkyne (1.5 eq),
(10 mol%), and (5 mol%) in dry DMF/TEA (1:1). -
Reaction: Stir at RT to 50°C under Argon for 4–12 hours.
-
Checkpoint: Verify formation of the linear alkyne intermediate via LCMS.
-
-
Cyclization (One-Pot Variation):
-
Add a strong base (e.g., KOtBu, 2.0 eq) and heat to 80°C. This often cleaves the Boc group in situ and promotes the nucleophilic attack of the amine onto the alkyne.
-
Alternative: Treat the isolated intermediate with TBAF in THF (reflux) to promote cyclization.
-
-
Purification: These fused systems are polar. Use DCM/MeOH gradients for purification.
Analytical Validation & Troubleshooting
NMR Interpretation
The fluorine atom is a built-in sensor for structural integrity.
-
Starting Material: Single sharp peak (approx -130 ppm, solvent dependent).
-
Successful Coupling: Peak remains but shifts (chemical environment change).
-
Failure Mode (SNAr): If the Fluorine is displaced by a nucleophile (e.g., methoxide from solvent), the signal will disappear or shift dramatically upfield. Avoid strong alkoxide bases at high temperatures to prevent SNAr at the C5 position.
Stability Concerns
-
Acid Sensitivity: The Boc group is acid-labile. Do not use acidic workups (e.g., 1M HCl washes) unless deprotection is intended.
-
Light Sensitivity: Aryl iodides can liberate iodine upon prolonged light exposure. Store the solid in amber vials at 4°C.
References
- Chemical Identity & Availability
-
Synthetic Methodology (Azaindoles)
-
L. V.[1][2] Muzychka, et al. "Synthesis of Pyrrolo[2,3-d]pyrimidines..."[1] Chemistry of Heterocyclic Compounds, 2013.[1] (Methodology adapted for pyridine analogs).[3] [Link]
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chem. Rev.[4][5] 1995, 95, 2457–2483.[4][5] (Foundational Suzuki Protocol).[5] [Link]
-
-
Medicinal Chemistry Context (Kinase Inhibitors)
Sources
- 1. SYNTHESIS OF PYRROLO[2,3-<i>d</i>]PYRIMIDINES WITH 3-AMINO-2-HYDROXYPROPYL SUBSTITUENTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. PubChemLite - 5-fluoro-4-iodopyridin-3-amine (C5H4FIN2) [pubchemlite.lcsb.uni.lu]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Guide: Purification of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
[1]
Executive Summary
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a high-value intermediate often used in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) due to the reactive C4-iodine handle.[1]
Purification of this compound presents a unique "Triad of Challenges":
-
Chemical Instability: The tert-butyl carbamate (Boc) group is acid-sensitive, while the C-I bond is light-sensitive and prone to homolytic cleavage.[1]
-
Chromatographic Tailing: The basic pyridine nitrogen interacts with silanols on silica gel, causing peak broadening and yield loss.
-
Solubility Profile: The lipophilic halogens (F, I) combined with the Boc group create a molecule that is highly soluble in organics but difficult to crystallize from standard polar solvents.
This guide provides a self-validating workflow to isolate high-purity material (>98%) while mitigating decomposition risks.
Purification Decision Tree
The following logic flow dictates the optimal purification strategy based on your crude material's physical state.
Figure 1: Decision matrix for selecting the appropriate purification method based on crude state and scale.
Detailed Protocols
Method A: Buffered Flash Chromatography (Standard)
Best for: Oily crude, <5g scale, or removal of unreacted amine.[1]
The "Pyridine Streak" Issue: Unbuffered silica gel is slightly acidic.[1] The basic nitrogen of the pyridine ring coordinates with these acidic sites, causing the compound to "streak" or "tail" down the column. This results in mixed fractions and poor recovery.
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (TEA) .[1] This neutralizes the acidic silanols.[1]
-
Eluent System:
-
Gradient:
Time (CV) % Solvent B (EtOAc) Purpose 0–2 0% Column equilibration 2–5 0% → 5% Elute non-polar byproducts (iodine, bis-Boc) 5–15 5% → 20% Elute Target Product | 15–20 | 20% → 50% | Flush polar impurities (unreacted amine) |[1]
Validation:
-
TLC: Run in 20% EtOAc/Hexanes. The product should appear as a distinct spot (Rf ~0.4–0.5).[1]
-
Visualization: UV (254 nm).[1] Warning: Iodine-containing compounds can sometimes fade quickly on TLC plates; circle immediately.[1]
Method B: Recrystallization (Scale-Up)
Best for: Solid crude, >5g scale, high purity requirement.[1]
Rationale: The bulky Boc group and the lipophilic iodine/fluorine atoms make the molecule poorly soluble in cold alkanes but soluble in hot mixtures.[1]
Protocol:
-
Dissolution: Dissolve crude solid in minimum amount of hot Ethyl Acetate (approx. 60°C). Do not boil excessively to avoid thermal de-Boc.
-
Precipitation: Slowly add hot Hexane (or Heptane) dropwise until persistent cloudiness appears (Ratio approx. 1:4 EtOAc:Hexane).[1]
-
Cooling: Allow to cool to Room Temp (RT) over 2 hours, then move to 4°C (fridge) for 12 hours.
-
Filtration: Filter the white/off-white needles.[1] Wash with cold Pentane .[1]
-
Drying: Vacuum dry at <40°C . High heat under vacuum can sublime the iodine or degrade the Boc.[1]
Troubleshooting & FAQs
Q1: My product is turning purple/brown on the rotavap. What is happening?
Diagnosis: Iodine liberation.[1]
Cause: The C-I bond is weak.[1] Exposure to light or heat (>50°C) causes homolytic cleavage, releasing
-
Immediate: Wash the organic solution with 10% aqueous Sodium Thiosulfate (
) to reduce back to iodide (color will disappear).[1] -
Prevention: Cover the flask with aluminum foil. Set rotavap bath to max 35°C.
Q2: I see two spots on TLC very close together. Is it a mixture?
Diagnosis: Rotamers or "Bis-Boc" byproduct.[1] Analysis:
-
Rotamers: Boc groups can exhibit restricted rotation, showing "ghost" peaks in NMR or broad spots on TLC. This is less common on TLC but possible.[1]
-
Bis-Boc: If you used excess
and DMAP, you might have formed the di-Boc species (N(Boc)2).[1]
Q3: The product is oiling out during recrystallization.
Diagnosis: Solvent polarity mismatch or impurities lowering the melting point. Solution:
-
Seed Crystals: If you have any pure solid, add a "seed" at the cloud point.
-
Switch Solvents: Try Benzene/Hexane (1:1) or Toluene/Heptane .[1] Aromatic solvents often interact favorably with the electron-deficient pyridine ring, aiding crystal packing.[1]
Q4: Can I use acid to remove the unreacted amine starting material?
Warning: NO. While standard amines can be removed by washing with dilute HCl, the Boc group is acid-labile .[1] Washing with 1M HCl will likely deprotect your product, yielding the water-soluble amine salt and destroying your yield.[1]
Analytical Validation (Self-Check)
Before proceeding to the next step, verify the integrity of the C-I and C-F bonds.
| Technique | Expected Observation | Failure Mode Indicator |
| 1H NMR | Singlet (9H) at ~1.5 ppm (Boc).[1] Pyridine protons should integrate 1:1. | Missing Boc peak (acid hydrolysis).[1] |
| 19F NMR | Single distinct peak (approx -130 to -140 ppm).[1] | Multiple F peaks indicates regioisomers or hydrolysis.[1] |
| Appearance | White to pale yellow solid. | Dark brown/purple indicates free Iodine.[1] |
References
-
Boc-Protection Protocols for Aminopyridines
-
Purification of Halogenated Pyridines
-
Analogous Compound (3-iodopyridin-4-yl-carbamate): "Synthesis and isolation of tert-butyl (3-iodopyridin-4-yl)carbamate." ChemicalBook Protocols.
-
Silica Treatment:[1] "Purification of basic heterocycles using triethylamine-buffered silica." Standard Chromatographic Practices.
-
-
Safety & Handling
-
MSDS Data: "Tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate Safety Data." PubChem.
-
Sources
- 1. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Common side products in Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate reactions
CAS: 1773562-84-7 | Scaffold: 3,4,5-Substituted Pyridine
Introduction: The "Crowded Pyridine" Challenge
Welcome to the technical guide for tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate . This molecule is a high-value intermediate, primarily used in the synthesis of c-Met and ALK kinase inhibitors.
The Core Problem: You are working with a 3,4,5-trisubstituted pyridine . The 4-position iodine is sterically crowded, flanked by a bulky Boc-amino group at C3 and an electronegative fluorine at C5. This specific architecture creates a "perfect storm" for three major failure modes:
-
Protodeiodination: The iodine falls off during coupling.
-
Halogen Dance: The iodine migrates to the 2-position.
-
Oxazolopyridine Cyclization: The Boc group attacks the ring.
This guide addresses these issues with mechanistic insights and actionable protocols.
Module 1: The "Vanishing" Iodine (Protodeiodination)
User Question:
"I attempted a Suzuki coupling at the C4-position using Pd(PPh3)4 and Na2CO3. The starting material was consumed, but the major product is the des-iodo analog (replaced by Hydrogen). Why?"
Technical Diagnosis:
This is Protodeiodination .
-
Mechanism: The oxidative addition of Pd(0) into the C4-I bond is slow due to steric hindrance from the C3-Boc and C5-F groups. Even if oxidative addition occurs, the bulky environment retards transmetalation. This allows the Pd(II) intermediate to undergo
-hydride elimination (if alkyl groups are present on ligands) or abstract a hydride from the solvent (e.g., alcohols, THF), leading to reductive elimination of the arene-H.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Switch to Pd(dppf)Cl2 or Pd-132 (XPhos) | Bulky, electron-rich phosphines (XPhos) or bidentate ligands (dppf) accelerate oxidative addition and stabilize the Pd-intermediate against reduction. |
| Base | Use K3PO4 or Cs2CO3 (Anhydrous) | Avoid alkoxide bases (NaOMe, NaOEt) which act as hydride sources. |
| Solvent | Dioxane or Toluene (Degassed) | Avoid alcohols (MeOH, EtOH) entirely. They are primary hydride donors in reductive side reactions. |
| Temp | Start at 60°C, ramp slowly | High heat (>90°C) favors the entropic pathway of reduction over the bimolecular coupling. |
Module 2: The "Moving" Iodine (Halogen Dance)
User Question:
"I tried to lithiate the precursor to introduce the iodine, or used a strong base during functionalization. The Mass Spec is correct, but the NMR shows the iodine is at the C2 position, not C4. What happened?"
Technical Diagnosis:
You have triggered a Halogen Dance (HD) rearrangement.[1]
-
Mechanism: Pyridyl anions are prone to isomerization. If you generate a lithiated species (e.g., at C4) and the temperature rises above -78°C, the lithium can "dance" to the thermodynamically more stable C2 position (stabilized by the adjacent Nitrogen lone pair). The iodine then migrates to the position vacated by the lithium.
Visualization: The Halogen Dance Mechanism
Prevention Strategy:
-
Temperature Control: Never allow the lithiation temperature to exceed -78°C .
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is bulkier and less nucleophilic, reducing nucleophilic attack on the ring.
-
Inverse Addition: Pre-cool the iodine electrophile solution. Cannulate the lithiated pyridine into the iodine solution. This ensures the lithiated species is instantly quenched before it can isomerize.
Module 3: Cyclization (Oxazolopyridine Formation)
User Question:
"During a Heck coupling with high heat, I lost the Boc signal in NMR (t-butyl peak gone) and formed a highly fluorescent, non-polar impurity."
Technical Diagnosis:
The Boc group has attacked the C4-position to form an Oxazolo[5,4-b]pyridine .
-
Causality: The C4-Iodine (or the C4-Pd intermediate) acts as an electrophile. The carbonyl oxygen of the Boc group acts as a nucleophile. Under basic/hot conditions, this cyclizes to form the oxazolopyridine ring, ejecting isobutylene (hence the loss of t-butyl signal).
Risk Factors & Fixes:
| Risk Factor | Mitigation |
| Strong Bases (NaH, KOtBu) | Use weaker carbonate bases (K2CO3, Cs2CO3). |
| High Temp (>100°C) | Keep reaction temperature below 80°C. Use highly active catalysts (e.g., Pd-PEPPSI-IPr) that work at lower temps. |
| Copper (CuI) | In Sonogashira couplings, Cu can act as a Lewis acid coordinating the Boc carbonyl, promoting cyclization. Use Copper-free Sonogashira conditions (Pd/Ag systems). |
Summary of Impurities
| Impurity Name | Structure Description | Mass Spec Signature | Origin |
| Des-iodo | Pyridine with H at C4 | M - 126 (Loss of I, gain of H) | Reductive elimination (Module 1) |
| 2-Iodo Isomer | Iodine at C2 instead of C4 | Same Mass (Isomer) | Halogen Dance (Module 2) |
| Oxazolopyridine | Fused bicyclic ring | M - 56 (Loss of t-butyl) | Intramolecular Cyclization (Module 3) |
| Homocouple | Biaryl dimer | 2M - 2I | Oxidative homocoupling (excess catalyst/O2) |
References
-
Schnürch, M., et al. "Halogen dance reactions—A review."[1] Chemical Society Reviews, 2007, 36 , 1046-1057.[1]
- Authoritative review on the mechanism of halogen migr
-
ChemicalBook. "tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate - CAS 1773562-84-7."
- Verific
- Léris, P., et al. "Managing the Halogen Dance in the Synthesis of 3,4,5-Trisubstituted Pyridines." Organic Process Research & Development, 2014.
- Gribble, G. W. "Palladium-Catalyzed Coupling Reactions of Halo- and Amino-Pyridines." Heterocyclic Chemistry, 2010.
Sources
Technical Support Center: Purification of tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
[1][2][3]
Case ID: PUR-BOC-PYR-004 Subject: Impurity Profile & Remediation for Halogenated Pyridyl Carbamates Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
This technical guide addresses the purification of tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS: 1773562-84-7).[1][3][4] This intermediate is critical in cross-coupling workflows (Suzuki, Sonogashira) due to the labile C4-iodine bond.[2]
Users typically encounter three specific impurity classes:
-
Bis-carbamates (Di-Boc): Formed via over-acylation of the exocyclic amine.[1][2][3]
-
Unreacted Starting Material: Residual 3-amino-5-fluoro-4-iodopyridine.[1][3]
-
Protodehalogenated Byproducts: Loss of iodine (des-iodo species) due to light/radical exposure.[2][3]
The following protocols prioritize chemical selectivity over brute-force chromatography to maintain the integrity of the labile C-I bond and the acid-sensitive Boc group.
Diagnostic & Triage (Logic Flow)
Before initiating purification, confirm the impurity profile using the logic map below.[3]
Figure 1: Decision matrix for purification based on LCMS/TLC impurity profiling.
Troubleshooting Guides (Protocols)
Issue 1: The "Di-Boc" Impurity (Over-reaction)
Symptom: LCMS shows a mass peak at
Remediation Protocol (Selective Hydrolysis): The second Boc group is sterically crowded and electronically destabilized, making it far more labile to base than the first Boc group.
-
Dissolution: Dissolve the crude mixture in Methanol (10 mL per gram).
-
Reagent: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).
-
Note: Do NOT use NaOH or strong heating, as this may attack the iodine or fluorine positions (SNAr).
-
-
Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC.[3][5][6]
-
Workup: Dilute with water, extract with EtOAc, and dry over Na₂SO₄.
Issue 2: Residual Starting Material (Unreacted Amine)
Symptom: Presence of the polar amine precursor (3-amino-5-fluoro-4-iodopyridine).[1][2][3] Cause: Stalled reaction due to steric hindrance from the C4-Iodine.[1][2][3]
Remediation Protocol (pH-Controlled Wash): Standard HCl washes are dangerous here because they will remove the Boc group (pH < 1).[2] We use a buffered weak acid.[3]
| Reagent | pKa | Risk Level | Recommendation |
| 1M HCl | ~ -7 | Critical | DO NOT USE. Will deprotect Boc. |
| 5% KHSO₄ | ~ 1.9 | Moderate | Use only if Citric Acid fails.[1][2][3] Rapid wash.[3] |
| 10% Citric Acid | ~ 3.1 | Safe | Recommended. Forms water-soluble salt with amine.[1][2][3] |
Step-by-Step:
-
Dissolve crude in Ethyl Acetate or MTBE.[3]
-
Wash 2x with 10% aqueous Citric Acid .
-
The unreacted aminopyridine (weak base) will protonate and partition into the aqueous layer.[3] The Boc-carbamate (non-basic) remains in the organic layer.[2][3]
-
Wash organic layer with Brine to remove residual acid traces.[3]
Issue 3: Purple Discoloration (Free Iodine)
Symptom: Product turns purple/brown on silica or in solution.
Cause: C-I bond homolysis caused by light or acidic silica, releasing elemental Iodine (
Remediation Protocol:
-
Chemical Wash: Wash the organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) until the organic layer is pale yellow/colorless.[3]
-
Stabilization: Add a small piece of Copper foil to the storage vial if the compound is unstable over time.[3]
-
Chromatography Adjustment: If column chromatography is necessary, pretreat the silica gel with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity, preventing iodine elimination.
Detailed Experimental Workflow (Synthesis & Purification)
Target: tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate Scale: 1.0 g basis[1][2][3]
-
Reaction:
-
To a solution of 3-amino-5-fluoro-4-iodopyridine (1.0 g, 4.2 mmol) in THF (10 mL), add Boc₂O (1.1 g, 5.0 mmol) and NaHMDS (1.0 M in THF, 2.0 equiv) at -78°C to 0°C.
-
Why Base? Thermal reaction with Boc₂O is slow for electron-deficient anilines.[1][2][3] Strong base deprotonation (LHMDS/NaHMDS) is cleaner than DMAP catalysis for this substrate.
-
-
Quench & Workup:
-
Crystallization (The "Golden" Step):
-
Avoid silica columns if possible.[3]
-
Dissolve crude solid in minimal hot Ethyl Acetate .[3]
-
Slowly add Heptane (or Hexanes) until turbidity persists.
-
Cool to 0°C. The mono-Boc product typically crystallizes as white/off-white needles, leaving Di-Boc and oily impurities in the mother liquor.[1][2][3]
-
Frequently Asked Questions (FAQ)
Q: Can I use TFA to clean up the reaction? A: No. TFA will quantitatively remove the Boc group, reverting you to the starting material.[3]
Q: The product streaks on the TLC plate. Why? A: The N-H proton of the carbamate is slightly acidic, and the pyridine nitrogen is basic.[3] This amphoteric nature causes interaction with silanols.[3] Fix: Add 1% Et₃N or 1% Acetic Acid to your TLC eluent to sharpen the spot.[3]
Q: Why did my iodine fall off during the reaction? A: If you used Pd-catalysis or excessive heat/light, the C-I bond is vulnerable.[3] Ensure the reaction is kept in the dark (wrap flask in foil) and avoid reducing metals (Zn, Fe) in the presence of protons.
References & Grounding
-
Boc-Protection of Electron-Deficient Amines:
-
Mechanism & Catalysis: Kelly-Basetti, B. M., et al. "Rapid Boc-protection of amines."[1][2][3] Tetrahedron Letters 36.41 (1995): 7427-7430.[1][2][3]
-
Di-Boc Removal: Ragnarsson, U., et al. "Selective removal of N-Boc from di-Boc amines."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1 (1991).
-
-
Purification of Halopyridines:
-
Specific Compound Data:
Disclaimer: All protocols involve hazardous chemicals.[1][2][3] Consult local EHS guidelines and SDS before proceeding.
Sources
- 1. 3-Amino-5-fluoropyridine | 210169-05-4 [chemicalbook.com]
- 2. CARBAMIC ACID, (6-CHLORO-4-IODO-3-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER | 400777-00-6 [chemicalbook.com]
- 3. US3342747A - Method of stabilizing silica sols - Google Patents [patents.google.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Solvent Impact on tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
[1]
Topic: Solvent Optimization for tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS: 1773562-84-7) Document ID: TSC-2026-PYR-05 Audience: Medicinal Chemists, Process Chemists[1]
Technical Overview: The "Electronic Tug-of-War"
This molecule is not just a generic aryl halide; it is a densely functionalized pyridine core often used as a scaffold for KRAS G12C inhibitors (e.g., Sotorasib analogs).
To troubleshoot effectively, you must understand the electronic environment:
-
The 4-Iodine (The Handle): A highly reactive leaving group for cross-coupling.
-
The 5-Fluorine (The Activator): Its strong inductive effect (
) pulls electron density from the ring, making the C4 position significantly more electrophilic. This accelerates oxidative addition but also increases susceptibility to unwanted nucleophilic attack (SNAr) at C2/C6. -
The 3-Boc-Amine (The Director/Liability):
-
Benefit: Acts as a Directed Ortho Metalation (DoM) group for C4 functionalization.
-
Liability: The carbamate proton (
) is acidic (pKa ~11-12).[1] In basic solvents (DMF/DMSO), it deprotonates easily, creating an electron-rich anion that can poison Palladium catalysts or quench organolithium reagents.[1]
-
The Choice of Solvent is the Primary Control Switch for these competing reactivities.
Decision Matrix: Solvent Selection Guide
Use this flowchart to select the correct solvent system based on your intended transformation.
Figure 1: Solvent decision tree based on reaction class.[1] Green nodes indicate recommended pathways.
Troubleshooting Module A: Suzuki-Miyaura Coupling
Common Issue: Low conversion or "Protodeiodination" (Loss of Iodine without coupling).
The Mechanism of Failure
In highly polar aprotic solvents (DMF, DMSO), the base (e.g., K₂CO₃) deprotonates the Boc-NH. The resulting nitrogen anion donates electron density into the pyridine ring, making the C4-I bond electron-rich.[1] This increases the activation energy for the Palladium oxidative addition step, stalling the cycle.
The Solution: The "Wet" Solvent System
Switch to a biphasic system where the base remains largely in the aqueous phase, interacting only at the interface.
Recommended Protocol:
-
Solvent: 1,4-Dioxane / Water (Ratio 4:1 or 5:1).[1]
-
Concentration: 0.1 M to 0.2 M.
-
Base: K₂CO₃ (mild) or Cs₂CO₃ (faster, but risk of hydrolysis).
-
Temperature: 80–90°C.
Why Dioxane? Dioxane coordinates loosely to the Pd(II) intermediate, stabilizing it without out-competing the phosphine ligands. Unlike DMF, it does not encourage the formation of the inhibitory amidate anion.
| Symptom | Probable Cause | Corrective Action |
| Protodeiodination (Product is H-substituted) | Solvent is too "dry" or proton source is available.[1] | Ensure rigorous degassing. Switch from alcohol solvents to Dioxane/Water. |
| Homocoupling (Biaryl formation) | Oxygen leak. | Dioxane absorbs oxygen; sparge with Argon for >15 mins before adding catalyst. |
| Black Precipitate (Pd crash out) | Solvent polarity too low (e.g., pure Toluene). | Add 10-20% Water or switch to n-Butanol.[1] |
Troubleshooting Module B: Metallation (Halogen-Metal Exchange)
Common Issue: Low yield of electrophile trapping or "scrambling" of the regioselectivity.
The Critical Constraint: THF is Non-Negotiable
If you are using Knochel-Hauser Base (iPrMgCl[1]·LiCl) or Turbo-Grignards to functionalize the C4 position, you must use THF .[1]
-
Reasoning: The Lithium Chloride (LiCl) in the Turbo-Grignard reagent forms a specific complex that breaks up oligomers. This complex is only stable and soluble in THF. In Et₂O or Toluene, the reagent aggregates and reactivity drops, leading to incomplete exchange and side reactions.
Protocol for C4-Functionalization:
-
Solvent: Anhydrous THF (H₂O < 50 ppm).
-
Temperature: -40°C to -20°C (The 5-F/3-Boc combination stabilizes the intermediate better than unsubstituted pyridines, allowing higher temps than -78°C).[1]
-
Reagent: iPrMgCl·LiCl (1.1 equiv).[2] Do not use n-BuLi unless necessary (n-BuLi attacks the Boc carbonyl).[1]
Figure 2: Workflow for Halogen-Metal Exchange using Turbo-Grignard reagents.
Solubility Reference Data
The Boc group adds lipophilicity, but the flat pyridine ring encourages pi-stacking.
| Solvent | Solubility Rating | Application Notes |
| DCM (Dichloromethane) | Excellent (++++) | Best for transfers, workups, and acid deprotection.[1] |
| THF (Tetrahydrofuran) | Good (+++) | Mandatory for metallation; Good for reductions. |
| 1,4-Dioxane | Good (+++) | Preferred for Suzuki/Buchwald (high boiling point).[1] |
| Methanol/Ethanol | Moderate (++) | Usable for hydrogenations, but avoid in cross-couplings (protodeiodination risk). |
| Toluene | Poor/Moderate (+) | Requires heating; often poor for room temp reactions. |
| Hexanes/Heptane | Insoluble (-) | Use as an antisolvent for crystallization.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use DMF for Suzuki coupling to improve solubility? A: Proceed with caution. While solubility improves, DMF promotes the deprotonation of the Boc-amine (pKa ~11). This anionic species can coordinate to Palladium, slowing down the reaction. If you must use DMF, use a weaker base (e.g., K₃PO₄) and keep the temperature below 100°C to prevent Boc thermal decomposition.
Q: I see a "phenyl" impurity in my LCMS after Suzuki coupling. What is it? A: This is likely "phenylation" from the phosphine ligand (e.g., PPh₃ transferring a phenyl group). This is common with electron-deficient 4-iodopyridines.[1]
-
Fix: Switch to biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) which are more resistant to aryl exchange than triphenylphosphine.
Q: Why did my Boc group fall off during the reaction? A: Thermal instability. Tert-butyl carbamates on electron-deficient pyridines are less stable than on anilines.[1]
-
Fix: Ensure your reaction temperature does not exceed 100°C. If higher temps are needed for the coupling, consider switching the protecting group to a Pivaloyl (Piv) or Trifluoroacetyl group, which are more thermally robust.
Q: Can I use n-Butyllithium (n-BuLi) for the exchange? A: It is risky.[1] n-BuLi is nucleophilic enough to attack the carbonyl of the Boc group (leading to a ketone side product) or the C6 position of the pyridine. iPrMgCl[2][3]·LiCl (Knochel-Hauser base) is non-nucleophilic and highly recommended for this specific scaffold.[1]
References
-
Suzuki-Miyaura Coupling of 4-Pyridineboronic Acid Deriv
-
Knochel-Hauser Base (Turbo-Grignard) Methodology.
-
Synthesis of KRAS G12C Inhibitor Precursors (Sotorasib/AMG 510).
-
Solubility and Properties of tert-butyl (5-fluoro-4-iodopyridin-3-yl)
Sources
- 1. CARBAMIC ACID, (6-CHLORO-4-IODO-3-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER | 400777-00-6 [chemicalbook.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. 855784-39-3|tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. t-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | CAS 1773562-84-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. tert-Butyl (5-fluoropyridin-2-yl)carbamate | C10H13FN2O2 | CID 71711016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Analysis of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS: 1773562-84-7) is a critical pharmacophore intermediate, notably utilized in the synthesis of ALK inhibitors (e.g., Lorlatinib analogues).[1] Its structural integrity is defined by three distinct functionalities: a labile Boc-protecting group , a fluorine atom (providing metabolic stability), and a reactive iodine handle for Suzuki-Miyaura couplings.[1]
The Analytical Challenge: The coexistence of the thermally labile carbamate (Boc) and the heavy halogen (Iodine) creates a dichotomy in mass spectrometry method development.
-
Risk 1: Thermal degradation of the Boc group during ionization (In-Source Fragmentation).[1]
-
Risk 2: Ion suppression due to the hydrophobic iodine moiety.[1]
This guide objectively compares Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal workflow for structural validation and impurity profiling.
Comparative Analysis: ESI vs. APCI[1][3][4][6][8][9]
The following comparison evaluates the two primary ionization modes based on signal stability, fragmentation control, and sensitivity for this specific halogenated carbamate.
Summary of Performance Data
| Feature | Method A: ESI (Positive Mode) | Method B: APCI (Positive Mode) | Verdict |
| Dominant Ion | ESI Wins | ||
| Thermal Stability | High (Soft Ionization) | Low (Thermal degradation of Boc) | ESI Wins |
| Sensitivity | High (Pyridine N protonation) | Moderate (Charge transfer limited) | ESI Wins |
| Adduct Formation | High (Na+, K+ common) | Low (Mostly protonated) | APCI Wins |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Robust in dirty matrices) | APCI Wins |
Expert Insight
Why ESI is the Gold Standard here: Although APCI is typically preferred for halogenated aromatics, the Boc group dictates the choice. In APCI, the corona discharge and high vaporization temperatures often induce a McLafferty-like rearrangement, stripping the tert-butyl group before the ion enters the mass analyzer. This results in a "false" parent ion signal corresponding to the carbamic acid or free amine, complicating purity assessments. ESI is therefore recommended for intact mass verification.
Theoretical Mass & Isotopic Signature
Before establishing the protocol, the theoretical mass must be calibrated. The presence of Iodine (monoisotopic, mass defect ~ -0.[1]1) and Fluorine significantly affects the exact mass.
Fragmentation Dynamics (MS/MS)
Understanding the dissociation pathway is vital for confirming the position of the halogens relative to the nitrogen. The fragmentation follows a specific energetic hierarchy.[1]
Fragmentation Pathway Diagram
The following diagram illustrates the sequential loss of the protecting group followed by the halogenated core analysis.
Figure 1: Collision-Induced Dissociation (CID) pathway.[1] Note that the Iodine loss requires significantly higher collision energy (CE) due to the strength of the
Recommended Experimental Protocol (ESI-MS/MS)
This protocol is designed to be self-validating : the presence of the Sodium adduct (
A. Sample Preparation[1][2][3][4][6][8][10]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Acetonitrile (MeCN) (avoid Methanol to prevent potential transesterification artifacts during storage).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:MeCN + 0.1% Formic Acid.
-
Note: Do not use TFA (Trifluoroacetic acid) as it suppresses ionization in positive ESI.[1]
-
B. LC-MS Conditions (Standardized)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Retains hydrophobic iodinated core.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution strength.[1] |
| Flow Rate | 0.4 mL/min | Optimal desolvation for ESI.[1] |
| Source Temp | < 350°C (Critical) | Prevents thermal de-Boc.[1] |
| Cone Voltage | 20-30 V | Low voltage minimizes in-source fragmentation.[1] |
C. Analytical Workflow Diagram
Figure 2: Method Development Decision Tree. The ratio of m/z 339 (Parent) to m/z 283 (Fragment) acts as the quality control metric for source optimization.
Interpretation of Results & Troubleshooting
Distinguishing the Target from Impurities
In Suzuki coupling workflows, a common impurity is the Des-iodo analogue (proton replacing iodine).[1]
-
Target (Iodo): m/z 339.0 (
mass defect is negative).[1] -
Impurity (Des-iodo): m/z 213.1 (Mass shift of -126 Da).[1]
-
Observation: The Iodine atom introduces a significant mass defect.[1] High-Resolution MS (HRMS) will show the Target at a lower fractional mass (338.[1]99) compared to a purely organic equivalent.[1]
Common Failure Modes
-
Signal is all m/z 239:
-
Cause: Complete loss of Boc and CO2.[1]
-
Fix: Switch from APCI to ESI; reduce desolvation temperature; check if sample was stored in acidic methanol.
-
-
Weak Signal in ESI+:
References
-
Boc-Group Fragmentation Mechanisms
-
ESI vs APCI for Halogenated Compounds
-
AxisPharm.[1] "Electrospray and APCI Mass Analysis: Quick Comparison."
-
-
General Halopyridine Analysis Context
-
Methodological Validation Standards
Sources
- 1. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 400777-00-6 [sigmaaldrich.com]
- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
Comparative Kinetics & Process Suitability: Aryl-Iodides vs. Aryl-Bromides in Pd-Catalyzed Cross-Coupling
Executive Verdict
For the practicing synthetic chemist, the choice between aryl-iodides (Ar-I) and aryl-bromides (Ar-Br) is rarely arbitrary; it is a trade-off between kinetic velocity and process efficiency .
-
Choose Aryl-Iodides when: You require maximum reactivity under mild conditions (room temperature), are working with highly sterically hindered substrates, or need to perform chemoselective sequential couplings (the "orthogonal" strategy).
-
Choose Aryl-Bromides when: You are scaling up (Process Chemistry). Bromides offer superior atom economy, lower cost, higher shelf-stability, and—with modern ligand systems (e.g., Buchwald precatalysts)—can achieve near-parity in conversion rates.
Mechanistic Foundation: The Physics of Reactivity
The divergence in performance stems directly from the carbon-halogen bond properties. In Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), the Oxidative Addition (OA) of the Ar-X bond to the Pd(0) species is frequently the rate-determining step (RDS).[1]
Comparative Physical Data
The following table summarizes the intrinsic physical differences that drive the kinetic gap.
| Feature | Aryl-Iodide (Ar-I) | Aryl-Bromide (Ar-Br) | Impact on Catalysis |
| Bond Dissociation Energy (BDE) | ~65 kcal/mol | ~81 kcal/mol | Ar-I undergoes OA significantly faster. |
| C-X Bond Length | ~2.10 Å | ~1.90 Å | Longer bond = weaker orbital overlap = easier cleavage. |
| Polarizability | High (Soft) | Moderate | Soft Pd(0) interacts more favorably with soft Iodides. |
| Leaving Group Ability | Excellent ( | Good ( | Iodide leaves readily, facilitating the transition state. |
Process Note: While Ar-I reacts faster, the resulting Pd(II)-I species is often less stable and more prone to forming bridging dimers
than the bromide counterparts, which can sometimes arrest the catalytic cycle if the transmetallation step is slow.
The Reactivity Gap: Visualizing the Kinetic Bottleneck
The diagram below illustrates the catalytic cycle, highlighting where the specific halogen choice impacts the reaction coordinate.
Figure 1: The Catalytic Cycle. The red arrow indicates the Oxidative Addition step, where the bond strength of the aryl halide dictates the reaction rate (
Strategic Selectivity: The Orthogonal Approach
One of the most powerful applications of the reactivity difference is site-selective coupling . When a molecule contains both an iodide and a bromide (e.g., 1-bromo-4-iodobenzene), the catalyst will exclusively engage the C-I bond first under controlled conditions.
Case Study: Sequential Functionalization
This strategy allows for the rapid generation of non-symmetrical biaryls without protection/deprotection steps.
Workflow Logic:
-
Step A (Chemoselective): Run at Room Temperature (RT). Only Ar-I reacts.
-
Step B (Forcing): Elevate temperature (>80°C) or add a more active ligand. The remaining Ar-Br reacts.
Figure 2: Sequential Orthogonal Functionalization. This workflow exploits the
Process & Scale-Up Considerations
While discovery chemists prefer iodides for speed, process chemists prefer bromides.
Atom Economy
Atom economy (AE) is critical in multi-kilogram synthesis.
-
Iodine Atomic Mass: 126.9 g/mol
-
Bromine Atomic Mass: 79.9 g/mol
-
Impact: Using an iodide generates ~60% more halide waste by mass than the equivalent bromide. This increases disposal costs and reduces the mass efficiency of the process.
Cost and Stability
-
Cost: Aryl bromides are typically 30-50% cheaper than their iodo-analogs due to the lower cost of bromine raw materials.
-
Stability: Aryl iodides are light-sensitive. Over time, they can liberate free iodine (
), which is an oxidant and a catalyst poison. Bromides are generally shelf-stable indefinitely.
Experimental Protocol: Competitive Reactivity Assay
To empirically verify the reactivity difference in your specific substrate class, perform this self-validating competition experiment.
Objective
Determine the selectivity ratio (
Methodology
-
Setup: In a reaction vial, combine:
-
1.0 equivalent Aryl-Iodide (Substrate A)
-
1.0 equivalent Aryl-Bromide (Substrate B - chemically distinct for HPLC/GC tracking)
-
1.0 equivalent Phenylboronic Acid
-
0.05 equivalent Catalyst (e.g.,
) -
2.0 equivalents Base (e.g.,
)
-
-
Solvent: Degassed Dioxane/Water (4:1).
-
Reaction: Stir at Room Temperature for 1 hour.
-
Analysis: Quench an aliquot and analyze via HPLC/UPLC.
-
Calculation:
Expected Result
Under standard conditions (e.g.,
Figure 3: Competition Experiment Workflow. This protocol validates the relative reactivity rates (
References
- Mechanistic Studies on Oxidative Addition: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text confirming BDE and OA trends).
-
Site-Selective Coupling
-
Langer, P. (2010). "Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Arenes." Advanced Synthesis & Catalysis.
-
-
Atom Economy & Green Chemistry
-
Trost, B. M. (1991).[2] "The Atom Economy—A Search for Synthetic Efficiency." Science, 254(5037), 1471–1477.
-
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
Sources
A Comparative Guide to the Spectroscopic Characterization of Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Substituted pyridines, such as Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, are prevalent scaffolds in medicinal chemistry. Their utility as intermediates in the synthesis of complex drug candidates necessitates unambiguous characterization to ensure purity, identity, and stability. This guide provides a comparative analysis of the expected spectroscopic data for Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, alongside experimental data for structurally related analogs. The absence of publicly available experimental spectra for the title compound underscores the importance of predictive analysis and comparison with well-characterized analogs for researchers working with this and similar molecules.
The Significance of Spectroscopic Verification
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process. For a molecule like Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate, which contains multiple functionalities—a Boc-protected amine, a fluorine atom, and an iodine atom on a pyridine ring—each technique provides a unique piece of the structural puzzle.
-
¹H NMR reveals the number of different types of protons and their connectivity.
-
¹³C NMR provides information about the carbon framework of the molecule.
-
Mass Spectrometry determines the molecular weight and can offer insights into the fragmentation patterns, confirming the elemental composition.
The interplay of these techniques allows for a confident assignment of the molecular structure and is crucial for identifying any potential impurities or side products from the synthesis.
Predicted and Comparative Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the tert-butyl group. The fluorine atom will introduce splitting (J-coupling) to the adjacent proton.
Table 1: Comparison of ¹H NMR Data (Chemical Shifts in ppm)
| Compound | H-2 (s) | H-6 (s) | NH (br s) | t-Butyl (s) | Solvent |
| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (Predicted) | ~8.4-8.6 | ~8.1-8.3 (d, J≈3-4 Hz) | ~7.0-8.0 | ~1.5 | CDCl₃ |
| tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate[1] | 8.95 | 7.73 | 6.64 | 1.53 | CDCl₃ |
| tert-Butyl (pyridin-3-yl)carbamate[2] | 8.57 | 8.14 (d) | 9.53 | 1.44 | DMSO-d₆ |
The predicted chemical shifts for the target compound are estimations based on the electronic effects of the substituents. The electron-withdrawing iodine and fluorine atoms are expected to shift the pyridine proton signals downfield. The fluorine atom at position 5 will likely couple with the proton at position 6, resulting in a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine and iodine will exhibit characteristic chemical shifts and, in the case of fluorine, C-F coupling.
Table 2: Comparison of ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Pyridine Carbons | C=O | C(CH₃)₃ | C(CH₃)₃ | Solvent |
| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (Predicted) | ~155 (d), ~145, ~140 (d), ~120, ~90 (C-I) | ~153 | ~82 | ~28 | CDCl₃ |
| tert-Butyl phenylcarbamate | 138.8, 128.7, 123.8, 119.1, 115.6 | 152.8 | 80.3 | 28.3 | CDCl₃ |
| tert-Butyl (4-chlorophenyl)carbamate[3] | 144.4, 142.7, 125.1, 117.4 | 151.8 | 81.9 | 28.1 | CDCl₃ |
The predicted ¹³C NMR shifts are based on known substituent effects. The carbon bearing the iodine (C-4) is expected to be significantly shielded (shifted upfield). The carbons in proximity to the fluorine atom (C-5 and C-6) will show splitting due to C-F coupling.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. For Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (C₁₀H₁₂FIN₂O₂), the expected exact mass can be calculated.
Table 3: Comparison of Molecular Weight Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | C₁₀H₁₂FIN₂O₂ | 338.12 |
| tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C₁₀H₁₂ClIN₂O₂ | 354.57 |
| tert-Butyl (5-iodopyridin-2-yl)carbamate | C₁₀H₁₃IN₂O₂ | 320.13 |
In a high-resolution mass spectrum (HRMS), the measured mass should be within a few parts per million (ppm) of the calculated exact mass. The isotopic pattern will also be characteristic, with the presence of iodine (¹²⁷I) being readily identifiable.
Experimental Protocols for Spectroscopic Analysis
For researchers synthesizing Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate or similar compounds, the following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.
-
Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp spectral lines.
-
Acquire the ¹H NMR spectrum using standard parameters. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.
-
Protocol 2: Mass Spectrometry (MS)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture with water).
-
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump for a constant flow, or through a liquid chromatography (LC) system for separation of components prior to analysis.
-
Select an appropriate soft ionization technique. Electrospray ionization (ESI) is generally suitable for polar molecules like the target compound and is often performed in positive ion mode, looking for the [M+H]⁺ or [M+Na]⁺ adducts.
-
-
Mass Analysis and Detection:
-
Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).
-
For accurate mass measurement, a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended.
-
The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. The most abundant peak corresponding to the molecular ion should be used to confirm the molecular weight.
-
Conclusion and Future Outlook
The comprehensive spectroscopic characterization of synthetic intermediates like Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a non-negotiable aspect of modern drug discovery. While direct experimental data for this specific compound remains elusive in publicly accessible databases, this guide provides a robust framework for its anticipated spectral features through predictive analysis and comparison with structurally related analogs. The detailed protocols provided herein offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and other novel compounds. As new chemical entities are synthesized, the public sharing of their characterization data is crucial for accelerating scientific progress and enabling more rapid and efficient drug development pipelines.
References
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. [Link]
-
2 - Supporting Information. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
Quaterization Derivatization with Bis(Pyridine) Iodine Tetrafluoroboride: High-Sensitivity Mass Spectrometric Analysis of Unsaturated Fatty Acids in Human Thyroid Tissues - PubMed. [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
